
4-(dipropylsulfamoyl)-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dipropylsulfamoyl)-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide, also known as DBIBB, is a novel compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is a benzothiazole derivative that has been synthesized through a series of chemical reactions. DBIBB has been found to possess various biological activities, and its mechanism of action has been extensively studied.
科学的研究の応用
Ion Channel Modulation and Drug Discovery
(E)-4-(N,N-dipropylsulfamoyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide: has been investigated for its effects on ion channels. Specifically, it has been studied as a potential activator of the TRPML3 ion channel. TRPML3 mutations are associated with deafness and pigmentation defects. Researchers have screened this compound and identified it as an agonist that potentiates TRPML3 activation. Understanding its mechanism of action could lead to novel drug discovery strategies for treating related disorders .
Histone Deacetylase (HDAC) Inhibition
The compound has been explored as an HDAC inhibitor. HDAC inhibitors are cytostatic agents with promising results in cancer treatment. By targeting HDACs, they can modulate gene expression and potentially impact tumor growth. Further research into the specific effects of this compound on HDAC activity may reveal its therapeutic potential .
RAS and Farnesyl Transferase (FTase) Inhibition
Recent patent information suggests that F0600-0301 derivatives are being investigated as potential inhibitors of RAS (Kirsten Rat Sarcoma Virus) and/or FTase. RAS proteins play a crucial role in cell signaling pathways, and inhibiting them could have implications for cancer therapy. FTase inhibitors, on the other hand, interfere with protein prenylation, which is essential for cell growth and survival. These applications highlight the compound’s relevance in oncology research .
Fluorescent Protein Antibody Development
Fluorescent proteins (FPs) are widely used in biological research. Antibodies targeting FPs, including nanobodies (single-domain antibodies), have emerged. Nanobodies, derived from heavy-chain antibodies, are small, stable, and functional in living cells. They can access hidden antigenic epitopes on FP surfaces. Researchers are exploring nanobodies specific to FPs, enhancing their value in imaging, diagnostics, and drug development .
Nanoparticle Fluorescence Applications
The compound’s fluorescence properties make it relevant for nanoparticle studies. Instruments like the Thermo Scientific NanoDrop 3300 Fluorospectrometer are increasingly used for nanoparticle fluorescence applications. Researchers can leverage its simplicity and versatility to analyze nanoparticles, including quantum dots and other fluorescent materials .
Efficient Natural Resource Utilization (NRUE) Research
While seemingly unrelated, the influence of AI technological innovation development on NRUE improvement has been studied. Although not directly tied to the compound, this research provides valuable insights for China’s efficient use of natural resources in the future .
特性
IUPAC Name |
4-(dipropylsulfamoyl)-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3S2/c1-4-14-25(15-5-2)31(28,29)17-12-10-16(11-13-17)21(27)24-22-26(6-3)20-18(23)8-7-9-19(20)30-22/h7-13H,4-6,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOYXQBFYICXBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

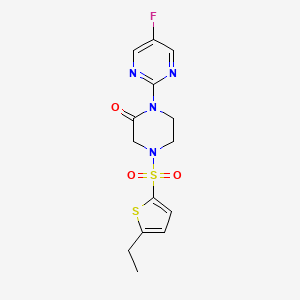
![N-(2-furylmethyl)-4-{[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2703172.png)
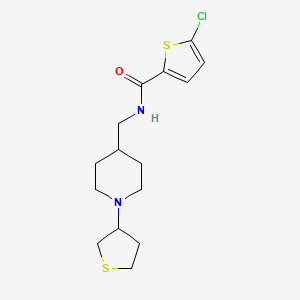
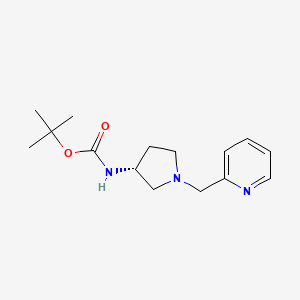
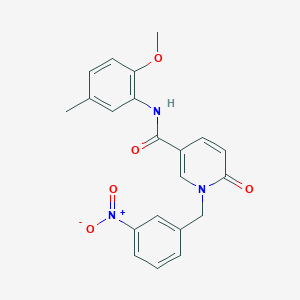

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2703178.png)
![4-chloro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2703179.png)
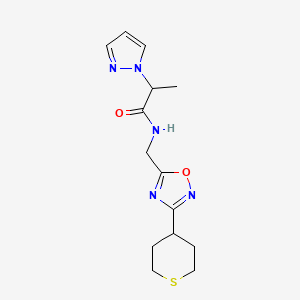
![4-methyl-1-(1-phenylethyl)-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2703183.png)
![2-[3-(2-Chloropyridine-3-amido)phenyl]acetic acid](/img/structure/B2703184.png)

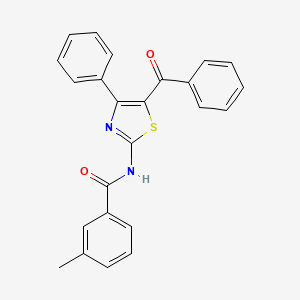
![N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]but-2-ynamide](/img/structure/B2703191.png)